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Compound of Interest

Compound Name: 1-Ethylindan

Cat. No.: B1361379 Get Quote

For researchers, scientists, and professionals in drug development, the accurate structural

elucidation of small molecules is paramount. Spectroscopic techniques such as Nuclear

Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) are

fundamental tools in this process. This guide provides a comparative analysis of publicly

available spectroscopic data for 1-Ethylindan, a substituted indan derivative, cross-validating

information from multiple reputable sources. Detailed experimental protocols for acquiring

similar data are also presented to aid in the replication and verification of these findings.

Summary of Spectroscopic Data
The following tables summarize the key spectroscopic data for 1-Ethylindan obtained from the

Spectral Database for Organic Compounds (SDBS), PubChem, and the NIST WebBook. This

collation allows for a direct comparison and cross-validation of the spectral features reported in

these databases.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 1: ¹H NMR Data for 1-Ethylindan
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Chemical
Shift (δ)
ppm

Multiplicity
Coupling
Constant
(J) Hz

Integration Assignment Source

7.22 - 7.10 m - 4H Ar-H SDBS

3.25 m - 1H CH SDBS

2.90 t 7.5 2H CH₂ (indan) SDBS

2.20 m - 1H CH₂ (indan) SDBS

1.85 m - 1H CH₂ (indan) SDBS

1.70 m - 2H CH₂ (ethyl) SDBS

0.95 t 7.4 3H CH₃ SDBS

Note: Detailed multiplicity and coupling constant data for all peaks were primarily available from

SDBS.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 2: ¹³C NMR Data for 1-Ethylindan
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Chemical Shift (δ) ppm Assignment Source

146.9 Ar-C SDBS, PubChem

144.5 Ar-C SDBS, PubChem

126.3 Ar-CH SDBS, PubChem

126.1 Ar-CH SDBS, PubChem

124.6 Ar-CH SDBS, PubChem

124.3 Ar-CH SDBS, PubChem

44.2 CH SDBS, PubChem

30.6 CH₂ SDBS, PubChem

29.5 CH₂ SDBS, PubChem

26.2 CH₂ SDBS, PubChem

12.0 CH₃ SDBS, PubChem

Infrared (IR) Spectroscopy
Table 3: Key IR Absorption Bands for 1-Ethylindan

Wavenumber
(cm⁻¹)

Intensity Assignment Source

3065, 3045, 3020 Weak C-H stretch (aromatic) SDBS, PubChem

2960, 2925, 2870 Strong C-H stretch (aliphatic) SDBS, PubChem

1605, 1495, 1455 Medium
C=C stretch

(aromatic)
SDBS, PubChem

745 Strong

C-H bend (ortho-

disubstituted

aromatic)

SDBS, PubChem

Mass Spectrometry (MS)
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Table 4: Major Mass Spectrometry Peaks for 1-Ethylindan

m/z
Relative Intensity
(%)

Assignment Source

146 35 [M]⁺
SDBS, PubChem,

NIST

117 100 [M-C₂H₅]⁺
SDBS, PubChem,

NIST

115 30 [M-C₂H₅-H₂]⁺
SDBS, PubChem,

NIST

91 25 [C₇H₇]⁺ (tropylium ion)
SDBS, PubChem,

NIST

Experimental Protocols
The following are detailed methodologies for the key spectroscopic experiments cited in this

guide. These protocols are generalized for a small, liquid organic molecule like 1-Ethylindan.

¹H and ¹³C NMR Spectroscopy
Sample Preparation: Dissolve 5-10 mg of 1-Ethylindan in approximately 0.6 mL of

deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal

standard. Transfer the solution to a 5 mm NMR tube.

Instrument Setup:

Spectrometer: 400 MHz (or higher) NMR spectrometer.

Probe: Standard broadband or inverse detection probe.

Temperature: 298 K.

¹H NMR Acquisition:

Pulse Sequence: Standard single-pulse experiment (e.g., 'zg30').
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Spectral Width: -2 to 12 ppm.

Acquisition Time: 3-4 seconds.

Relaxation Delay: 1-2 seconds.

Number of Scans: 8-16.

Processing: Apply a Fourier transform with an exponential window function (line

broadening of 0.3 Hz). Phase and baseline correct the spectrum. Calibrate the chemical

shift scale to the TMS signal at 0 ppm.

¹³C NMR Acquisition:

Pulse Sequence: Proton-decoupled single-pulse experiment (e.g., 'zgpg30').

Spectral Width: 0 to 220 ppm.

Acquisition Time: 1-2 seconds.

Relaxation Delay: 2 seconds.

Number of Scans: 1024 or more, depending on concentration.

Processing: Apply a Fourier transform with an exponential window function (line

broadening of 1-2 Hz). Phase and baseline correct the spectrum. Calibrate the chemical

shift scale to the CDCl₃ solvent peak at 77.16 ppm.

Fourier-Transform Infrared (FT-IR) Spectroscopy
Sample Preparation: As 1-Ethylindan is a liquid, a thin film method is appropriate. Place one

drop of the neat liquid between two potassium bromide (KBr) or sodium chloride (NaCl) salt

plates. Gently press the plates together to form a thin, uniform film.

Instrument Setup:

Spectrometer: FT-IR spectrometer.

Accessory: Transmission sample holder.
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Data Acquisition:

Scan Range: 4000 to 400 cm⁻¹.

Resolution: 4 cm⁻¹.

Number of Scans: 16-32.

Background: Collect a background spectrum of the clean salt plates before running the

sample.

Processing: The instrument software will automatically ratio the sample spectrum to the

background spectrum to produce the final absorbance or transmittance spectrum.

Gas Chromatography-Mass Spectrometry (GC-MS)
Sample Preparation: Prepare a dilute solution of 1-Ethylindan (e.g., 100 µg/mL) in a volatile

solvent such as dichloromethane or hexane.

Instrument Setup:

Gas Chromatograph:

Column: A non-polar capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness,

with a stationary phase like 5% phenyl methylpolysiloxane).

Inlet: Split/splitless injector at 250°C with a split ratio of 50:1.

Oven Program: Start at 50°C, hold for 2 minutes, then ramp at 10°C/min to 280°C and

hold for 5 minutes.

Carrier Gas: Helium at a constant flow rate of 1 mL/min.

Mass Spectrometer:

Ionization Mode: Electron Ionization (EI) at 70 eV.

Mass Range: 40-400 m/z.
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Source Temperature: 230°C.

Quadrupole Temperature: 150°C.

Data Acquisition: Inject 1 µL of the prepared sample. The data system will record the total ion

chromatogram (TIC) and the mass spectrum of the eluting components.

Data Analysis: Identify the peak corresponding to 1-Ethylindan in the TIC. Extract the mass

spectrum for this peak and compare it to library spectra for identification.

Workflow for Spectroscopic Data Cross-Validation
The following diagram illustrates the logical workflow for cross-validating experimentally

acquired spectroscopic data with literature values from multiple public databases.
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Caption: Workflow for cross-validating spectroscopic data.

To cite this document: BenchChem. [Cross-Validation of 1-Ethylindan Spectroscopic Data
with Public Spectral Libraries]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1361379#cross-validation-of-1-ethylindan-
spectroscopic-data-with-literature]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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